molecular formula C16H12ClFN2S B14252108 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole CAS No. 189699-79-4

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole

Cat. No.: B14252108
CAS No.: 189699-79-4
M. Wt: 318.8 g/mol
InChI Key: SACTTXJEMMCHPF-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The chloro, fluorophenyl, and methylsulfanylphenyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The fluorophenyl and methylsulfanylphenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorophenyl and methylsulfanylphenyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluorophenyl, and methylsulfanylphenyl groups can influence its binding affinity and specificity, as well as its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole: The parent compound.

    3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrazole: A sulfone derivative.

    3-Chloro-1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-1H-pyrazole: A thioether derivative.

Uniqueness

The unique combination of chloro, fluorophenyl, and methylsulfanylphenyl groups in this compound imparts distinct chemical and biological properties that may not be present in similar compounds. These properties can include enhanced binding affinity to specific molecular targets, improved stability, and favorable pharmacokinetic profiles.

Properties

CAS No.

189699-79-4

Molecular Formula

C16H12ClFN2S

Molecular Weight

318.8 g/mol

IUPAC Name

3-chloro-1-(4-fluorophenyl)-5-(4-methylsulfanylphenyl)pyrazole

InChI

InChI=1S/C16H12ClFN2S/c1-21-14-8-2-11(3-9-14)15-10-16(17)19-20(15)13-6-4-12(18)5-7-13/h2-10H,1H3

InChI Key

SACTTXJEMMCHPF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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